molecular formula C18H13BrO2 B14018031 Benzyl 7-bromo-2-naphthoate

Benzyl 7-bromo-2-naphthoate

Cat. No.: B14018031
M. Wt: 341.2 g/mol
InChI Key: KHBLYEAJCJNAMC-UHFFFAOYSA-N
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Description

Benzyl 7-bromo-2-naphthoate is an organic compound with the molecular formula C18H13BrO2 It is a derivative of naphthalene, where a benzyl group is attached to the 7-bromo position of the naphthoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 7-bromo-2-naphthoate typically involves the bromination of 2-naphthoic acid followed by esterification with benzyl alcohol. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The esterification process involves the reaction of the brominated naphthoic acid with benzyl alcohol in the presence of a dehydrating agent like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors for bromination and esterification processes, allowing for better control over reaction parameters and improved safety.

Chemical Reactions Analysis

Types of Reactions: Benzyl 7-bromo-2-naphthoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

    Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.

Major Products:

    Substitution: Corresponding substituted naphthoates.

    Oxidation: 7-bromo-2-naphthoic acid.

    Reduction: Benzyl 7-bromo-2-naphthylmethanol.

Scientific Research Applications

Benzyl 7-bromo-2-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various substituted naphthalene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives may interact with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of Benzyl 7-bromo-2-naphthoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the ester group can influence its binding affinity and specificity towards these targets. For example, the compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the bromine atom and the benzyl ester group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13BrO2

Molecular Weight

341.2 g/mol

IUPAC Name

benzyl 7-bromonaphthalene-2-carboxylate

InChI

InChI=1S/C18H13BrO2/c19-17-9-8-14-6-7-15(10-16(14)11-17)18(20)21-12-13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

KHBLYEAJCJNAMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C=CC(=C3)Br

Origin of Product

United States

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